molecular formula C16H15N3O2S B5726468 2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5726468
M. Wt: 313.4 g/mol
InChI Key: NZAORUHMZKJKOS-UHFFFAOYSA-N
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Description

2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a nitrothiophene moiety attached to a tetrahydropyridoindole framework, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indole derivative with a nitrothiophene compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of green chemistry principles, such as atom economy and the reduction of hazardous reagents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce halogens or nitro groups at specific positions on the indole ring.

Scientific Research Applications

2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the indole framework can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-Nitroindole: A simpler indole derivative with a nitro group at the 5-position.

    Tetrahydrocarbazole: A structurally related compound with a similar tetrahydropyridoindole framework but lacking the nitrothiophene moiety.

Uniqueness

2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to the presence of both the nitrothiophene and tetrahydropyridoindole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)16-6-5-11(22-16)9-18-8-7-13-12-3-1-2-4-14(12)17-15(13)10-18/h1-6,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAORUHMZKJKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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